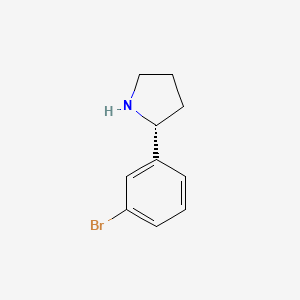

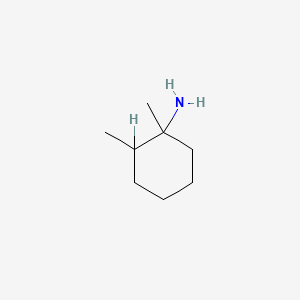

![molecular formula C21H18FN5O3 B2867385 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide CAS No. 1021030-86-3](/img/structure/B2867385.png)

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of such compounds often involves complex procedures. For instance, a two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed . The developed method is convenient and transition metal-free .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazole ring substituted by a phenyl group . The molecular formula is C22H20FN5O4, with an average mass of 437.424 Da and a monoisotopic mass of 437.149933 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.27 . The compound is a solid in its physical form .Scientific Research Applications

Radiolabeled Antagonists for Neurotransmitter Studies

Research has explored the use of radiolabeled antagonists, such as [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF), for studying neurotransmitter systems, specifically the serotonergic neurotransmission, using positron emission tomography (PET). These studies involve chemistry, radiochemistry, and the evaluation of animal and human data through autoradiography and PET, providing insights into neurotransmitter dynamics in various species (Plenevaux et al., 2000).

Anticancer and Antiproliferative Activities

Modifications of similar triazolo and pyridazine compounds have shown significant anticancer effects. For instance, compounds with alkylurea moieties replacing acetamide groups have demonstrated potent antiproliferative activities against human cancer cell lines, with some showing low acute oral toxicity and effective tumor growth inhibition in animal models. This suggests their potential as anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).

Herbicidal Activities

Compounds derived from N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide frameworks have exhibited excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates their utility in developing more efficient and potentially less harmful agricultural chemicals (M. Moran, 2003).

Future Directions

The future directions in the research of such compounds often involve the development of new synthetic methods and the exploration of their biological activities. For instance, an efficient and straightforward methodology for the preparation of novel functionalized thiazolo triazole, triazolo [1,5-a]pyrimidine and triazolo thiadiazine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .

Properties

IUPAC Name |

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O3/c1-29-17-8-3-2-7-16(17)21(28)23-11-12-30-19-10-9-18-24-25-20(27(18)26-19)14-5-4-6-15(22)13-14/h2-10,13H,11-12H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUOCIIKAYTWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B2867302.png)

![Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2867303.png)

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867304.png)

![N-(3,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2867311.png)

![N-(2,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2867312.png)

![2-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2867324.png)